9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
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Overview
Description
9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromomethyl group, an oxo group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl cyanoacetate followed by bromination can yield the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The oxo group can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrido[1,2-a]pyrimidine derivatives with potential biological activities .
Scientific Research Applications
9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. The oxo and carbonitrile groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different functional groups.
Pyrimidobenzimidazole: Contains a benzimidazole moiety fused with a pyrimidine ring, showing different biological activities.
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, exhibiting diverse pharmacological properties.
Uniqueness
9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C10H6BrN3O |
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Molecular Weight |
264.08 g/mol |
IUPAC Name |
9-(bromomethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-4-7-2-1-3-14-9(7)13-6-8(5-12)10(14)15/h1-3,6H,4H2 |
InChI Key |
SUVCQSDLVCZSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C(C2=O)C#N)C(=C1)CBr |
Origin of Product |
United States |
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